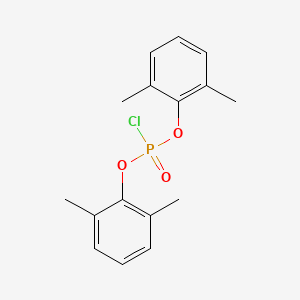

Bis(2,6-dimethylphenyl) Chlorophosphate

Description

Significance and Research Context in Organophosphorus Chemistry

The significance of bis(2,6-dimethylphenyl) chlorophosphate in organophosphorus chemistry lies primarily in its function as a specialized phosphorylating agent. The field of organophosphorus chemistry is vast, with applications ranging from the synthesis of biologically crucial molecules like DNA and RNA to the creation of industrial chemicals such as flame retardants and pesticides. nih.govabo.fi Within this context, reagents that can selectively deliver a phosphate (B84403) group are indispensable.

The presence of the bulky 2,6-dimethylphenyl groups makes this compound a sterically hindered reagent. This feature is particularly valuable in complex syntheses where multiple reactive sites are present on a substrate molecule. The steric hindrance can prevent unwanted side reactions by ensuring that the phosphorylation occurs only at more accessible sites, thereby increasing the regioselectivity of the reaction.

One notable area of application is in the synthesis of modified oligonucleotides, which are short chains of nucleic acids with therapeutic and diagnostic potential. nih.gov For instance, this compound has been employed as a coupling agent in the H-phosphonothioate method for the solid-support synthesis of oligonucleoside phosphorodithioates, a type of modified DNA backbone. tcichemicals.com The development of such selective reagents is crucial for advancing the synthesis of these complex biomolecules. imperial.ac.uk

Beyond oligonucleotide synthesis, this compound also finds use in the synthesis of novel flame retardants. Researchers have used it as a precursor to create multifunctional flame retardants that incorporate both sulfenamide (B3320178) and phosphate moieties into a single molecule, designed to enhance the fire safety of polymers like polypropylene. abo.fi

Historical Perspective of its Academic Investigation

The academic investigation of this compound is situated within the broader history of organophosphorus chemistry, which began in the early 19th century. The systematic study of these compounds can be traced back to the work of chemists who first synthesized simple phosphate esters. imperial.ac.uk A pivotal moment in the application of this chemistry was the development of methods for the chemical synthesis of oligonucleotides, which began in earnest in the 1950s.

The initial "phosphodiester" method, pioneered by H. Gobind Khorana, laid the groundwork for assembling nucleic acid chains. trilinkbiotech.com However, this method was laborious and had limitations. Subsequent research in the 1960s led to the "phosphotriester" method, which improved efficiency by protecting the phosphate group during synthesis. trilinkbiotech.com The major breakthrough came in the early 1980s with the development of the "phosphoramidite" method by Marvin H. Caruthers, which became the gold standard for automated solid-phase DNA synthesis due to its high efficiency and speed. trilinkbiotech.com

The evolution of these synthetic methods created a demand for a diverse toolbox of phosphorylating agents with varying reactivity and selectivity. While early work utilized simpler reagents like phenylphosphoryl dichloride, the increasing complexity of synthetic targets necessitated the development of more sophisticated reagents. imperial.ac.uk Aryl phosphorochloridates, the class of compounds to which this compound belongs, were studied for the synthesis of alkyl aryl phosphates as early as the 1950s. acs.orgacs.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[chloro-(2,6-dimethylphenoxy)phosphoryl]oxy-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClO3P/c1-11-7-5-8-12(2)15(11)19-21(17,18)20-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCXJSOCIOHPLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OP(=O)(OC2=C(C=CC=C2C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432902 | |

| Record name | Bis(2,6-dimethylphenyl) Chlorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81639-99-8 | |

| Record name | Bis(2,6-dimethylphenyl) Chlorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,6-dimethylphenyl) Chlorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Routes and Methodologies

General Principles of Chlorophosphate Synthesis

The formation of chlorophosphates, particularly diaryl chlorophosphates, is fundamentally based on the reaction between a phosphorus halide and an alcohol or phenol (B47542). The most common precursor for the phosphorus component is phosphorus oxychloride (POCl₃), which contains a reactive phosphoryl group and three chlorine atoms that can be substituted by alkoxy or aryloxy groups.

The general reaction proceeds via the nucleophilic attack of the hydroxyl group from the phenol onto the electrophilic phosphorus atom of phosphorus oxychloride. This reaction releases hydrogen chloride (HCl) as a byproduct. The stoichiometry of the reactants is crucial in determining the final product. The reaction can be controlled to produce mono-, di-, or tri-substituted phosphate (B84403) esters. For a diaryl chlorophosphate like Bis(2,6-dimethylphenyl) Chlorophosphate, the reaction is typically targeted to replace two of the chlorine atoms on POCl₃ with the corresponding aryloxy group.

Key principles governing these syntheses include:

Stepwise Substitution: The substitution of chlorine atoms on POCl₃ occurs sequentially.

Byproduct Removal: An acid scavenger, typically a tertiary amine base like pyridine (B92270) or triethylamine, is often included to neutralize the HCl byproduct, which drives the reaction equilibrium towards the products. nih.govgeorganics.sk

Reactivity Control: The reaction is often initiated at low temperatures to manage its exothermic nature and then may be heated to ensure completion. google.com

Specific Synthesis Protocols for this compound

The primary and most direct method for synthesizing this compound involves the stoichiometric reaction of 2,6-dimethylphenol (B121312) with phosphorus oxychloride. nih.govgoogle.com In this procedure, two equivalents of 2,6-dimethylphenol react with one equivalent of phosphorus oxychloride.

This reaction is typically performed in the presence of a catalyst and often requires a base to scavenge the liberated HCl. A notable example from the literature describes the use of magnesium chloride as a catalyst for this specific transformation to generate the desired phosphorochloridate. nih.gov A classic method for synthesizing analogous diaryl chlorophosphates, developed by Audrieth and Toy in 1941, involved treating phenol with phosphoryl trichloride (B1173362) in the presence of pyridine, which yielded a mixture of diphenylchlorophosphate and the intermediate phenyl dichlorophosphate. nih.gov

The synthesis of this compound from phosphorus oxychloride is not a single-step conversion but a sequential process involving distinct intermediates. The trifunctional nature of POCl₃ allows for a stepwise substitution of its chlorine atoms.

First Substitution: The reaction of the first equivalent of 2,6-dimethylphenol with POCl₃ yields the intermediate (2,6-dimethylphenyl) phosphorodichloridate (C₈H₉Cl₂O₂P). C₈H₁₀O + POCl₃ → C₈H₉Cl₂O₂P + HCl

Second Substitution: This dichloridate intermediate then reacts with a second equivalent of 2,6-dimethylphenol to form the final product, this compound. C₈H₉Cl₂O₂P + C₈H₁₀O → C₁₆H₁₈ClO₃P + HCl

Some synthetic strategies intentionally isolate the dichloridate intermediate before proceeding to the second step, which can be useful if a different phenol is to be introduced, leading to an asymmetrical product. google.com However, for symmetrical products like this compound, the reaction is typically carried out in a single pot by controlling the stoichiometry.

Optimization of Reaction Conditions for Synthesis

The yield and purity of this compound are highly dependent on the optimization of reaction conditions, including the choice of catalyst, solvent, and temperature.

Catalysts play a crucial role in accelerating the phosphorylation of phenols and improving the selectivity of the reaction. For the synthesis of this compound specifically, magnesium chloride (MgCl₂) has been identified as an effective catalyst. nih.gov

Other catalytic systems are also employed for the broader class of phenol phosphorylation reactions. Lewis acids are common, and bases are frequently used not just as acid scavengers but also as nucleophilic catalysts.

Interactive Data Table: Catalytic Systems in Diaryl Chlorophosphate Synthesis

| Catalyst/Reagent | Function | Compound Class | Reference |

|---|---|---|---|

| Magnesium Chloride (MgCl₂) | Lewis Acid Catalyst | This compound | nih.gov |

| Zinc Bromide (ZnBr₂) / Cesium Carbonate (Cs₂CO₃) | Matched Catalytic System | General Phenol Phosphorylation | bohrium.com |

| Pyridine | Base / Nucleophilic Catalyst | General Diaryl Chlorophosphates | nih.govresearchgate.net |

| Triethylamine | Base (HCl Scavenger) | General Chlorophosphates | georganics.sk |

The choice of solvent and the temperature at which the reaction is conducted are critical parameters for controlling the reaction rate and minimizing side product formation.

Solvents: Inert aprotic solvents are generally preferred to avoid reaction with the phosphorus halides or intermediates. Common choices include ethers (like diethyl ether), and chlorinated hydrocarbons (like methylene (B1212753) chloride). researchgate.netorgsyn.org The solvent helps to control the reaction temperature and solubilize the reactants.

Temperature: The phosphorylation reaction is typically exothermic. Therefore, the standard procedure involves cooling the reaction mixture to a low temperature (e.g., 0°C or below) during the addition of the reactive phosphorus oxychloride. orgsyn.org After the initial addition, the reaction mixture is often allowed to warm to room temperature or gently heated to drive the reaction to completion. google.com For some multi-step processes, higher temperatures, ranging from 85°C to 135°C, may be required for the second substitution step. google.com

Interactive Data Table: Typical Reaction Parameters

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Initial Temperature | -30°C to 0°C | Control initial exothermic reaction | orgsyn.org |

| Reaction Temperature | Room Temperature to 135°C | Drive reaction to completion | google.com |

Mechanistic Investigations of Phosphoryl Transfer Reactions

Nucleophilic Substitution at the Phosphorus Center

Nucleophilic substitution at the phosphorus center of organophosphorus compounds, such as Bis(2,6-dimethylphenyl) Chlorophosphate, is a fundamental class of reactions crucial for understanding many biological and chemical processes. sapub.orgnih.gov These reactions involve the attack of a nucleophile on the electrophilic phosphorus atom, leading to the displacement of a leaving group. sapub.org The tetracoordinate phosphorus atom in chlorophosphates provides a key center for such transformations.

The reactivity of phosphoryl (P=O) substrates is governed by several factors. The phosphorus atom is rendered highly electrophilic due to the presence of the electron-withdrawing phosphoryl oxygen and other electronegative substituents, such as the chlorine atom and the aryloxy groups in this compound. nih.gov The reaction mechanism for nucleophilic substitution at a phosphoryl phosphorus center can be broadly categorized into two main pathways: a concerted, SN2-like process, or a stepwise, addition-elimination mechanism. sapub.orgfrontiersin.org

In the concerted pathway, the bond formation with the incoming nucleophile and the bond cleavage with the leaving group occur simultaneously through a single pentacoordinate transition state. sapub.org The stepwise mechanism, conversely, involves the formation of a transient, pentacoordinate intermediate, which subsequently decomposes in a rate-determining step to form the final products. sapub.org The nature of the substrate, nucleophile, leaving group, and solvent all play a critical role in determining which mechanistic pathway is favored. sapub.org

In contrast, other phosphoryl transfer reactions, such as the anilinolysis of certain aryl phenyl chlorothiophosphates, have been shown to proceed via a concerted SN2 mechanism, as indicated by negative values of the cross-interaction constant ρXY. acs.org The steric hindrance imposed by the four ortho-methyl substituents in the two phenyl rings of this compound significantly influences its reactivity and mechanistic pathway. researchgate.netresearchgate.net These bulky groups can sterically hinder the nucleophilic attack and affect the stability of potential intermediates or transition states, thereby favoring a specific reaction course. rsc.org

Kinetic Studies and Reaction Rate Analysis

Kinetic investigations provide quantitative insights into the reaction mechanisms of phosphoryl transfer reactions. By systematically varying the substituents on the nucleophile and the solvent, it is possible to probe the electronic and steric demands of the transition state.

The nucleophilic substitution reactions of this compound with substituted anilines (XC6H4NH2) and deuterated anilines (XC6H4ND2) have been kinetically investigated to elucidate the reaction mechanism and the influence of various factors on the reaction rate. koreascience.kr The reactions are typically carried out under pseudo-first-order conditions with a large excess of the aniline (B41778) nucleophile. koreascience.kr The observed pseudo-first-order rate constants (kobsd) are used to determine the second-order rate constants (kH(D)). koreascience.kr

The choice of solvent can have a profound impact on the rates and mechanisms of phosphoryl transfer reactions. The anilinolysis of this compound has been studied in dimethyl sulfoxide (B87167) (DMSO). sapub.orgkoreascience.kr DMSO is a polar aprotic solvent capable of solvating cations effectively, which can influence the stability of charged intermediates or transition states. In the study conducted in DMSO, the pseudo-first-order rate constants showed a linear dependence on the concentration of aniline, indicating that there is no base-catalysis or significant side reactions. koreascience.kr

For comparison, similar anilinolysis reactions of other bis(aryl) chlorophosphates have been investigated in acetonitrile (B52724). sapub.org Acetonitrile is another polar aprotic solvent, but with different solvating properties compared to DMSO. The differing abilities of these solvents to stabilize charged species in the transition state can lead to variations in reaction rates and even mechanistic pathways. The study of this compound in DMSO provides specific insights into its behavior in this particular solvent environment, suggesting a stepwise mechanism with a predominant backside nucleophilic attack. sapub.org

The effect of substituents on the aniline nucleophile provides valuable information about the structure of the transition state. nih.gov By applying the Hammett and Brønsted equations, one can quantify the sensitivity of the reaction rate to electronic changes in the nucleophile. For the anilinolysis of this compound in DMSO at 55.0 °C, the second-order rate constants were determined for various substituted anilines. koreascience.kr

The Hammett (ρX) and Brønsted (βX) coefficients are measures of the sensitivity of the reaction to substituents on the nucleophile. These selectivity parameters, along with deuterium (B1214612) kinetic isotope effects (kH/kD), are crucial for interpreting the reaction mechanism. koreascience.kr The kinetic data for the anilinolysis of this compound in DMSO are summarized in the table below. koreascience.kr

| X | kH (x 103 M-1s-1) | kD (x 103 M-1s-1) | kH/kD |

|---|---|---|---|

| 4-CH3O | 1.88 | 2.05 | 0.917 |

| 4-CH3 | 1.18 | 1.31 | 0.901 |

| H | 0.505 | 0.565 | 0.894 |

| 4-Cl | 0.210 | 0.239 | 0.879 |

| 3-Cl | 0.125 | 0.141 | 0.887 |

| ρX | -1.63 | ||

| βX | 0.56 |

The negative value of ρX (-1.63) indicates that electron-donating groups on the aniline nucleophile accelerate the reaction, which is consistent with a nucleophilic attack where positive charge develops on the nitrogen atom in the transition state. The βX value of 0.56 provides a measure of the degree of bond formation in the transition state. koreascience.kr The observed secondary inverse deuterium kinetic isotope effects (kH/kD < 1) are consistent with a stepwise mechanism involving a backside nucleophilic attack. sapub.org

Pyridinolyses of this compound

The study of the nucleophilic substitution reactions between this compound, which possesses four ortho-methyl groups creating significant steric hindrance, and various substituted pyridines in acetonitrile provides deep insights into phosphoryl transfer mechanisms. Kinetic investigations of these reactions reveal complex dependencies on the electronic properties of the nucleophile. researchgate.net

Free Energy Correlations (Hammett and Brønsted Plots)

Linear free-energy relationships (LFERs), such as those described by the Hammett and Brønsted equations, are powerful tools for elucidating reaction mechanisms. For the pyridinolysis of this compound, the correlations of reaction rates with the electronic parameters of the pyridine (B92270) substituents (Hammett's σₓ) and the basicity of the pyridines (Brønsted's pKa) are not linear. Instead, they exhibit a distinct break. researchgate.net

With more basic pyridines, the reaction shows typical behavior for a nucleophilic substitution reaction. However, for weakly basic pyridines, the reaction yields unusual values for the Hammett reaction constant (ρₓ = +5.40) and the Brønsted coefficient (βₓ = -0.83). researchgate.net A positive ρₓ value typically indicates the buildup of negative charge at the reaction center in the transition state. The observed large positive value is unconventional and suggests a unique mechanism. Similarly, a negative βₓ value is anomalous, as it implies that the reaction rate decreases as the basicity (and typically the nucleophilicity) of the pyridine increases.

Biphasic Concave Upward Correlations and Breakpoints

The Hammett and Brønsted plots for the reaction of this compound with substituted pyridines are best described as biphasic and concave upwards. researchgate.net This type of correlation, where two distinct lines or curves are observed for different groups of substituents, indicates a change in the reaction mechanism or the rate-determining step as the electronic properties of the pyridine nucleophile are varied.

A distinct breakpoint is observed at the substituent X = 3-Cl in the pyridine ring. researchgate.net Pyridines that are more basic than 3-chloropyridine (B48278) follow one mechanistic pathway, while those that are less basic follow another. This mechanistic shift is a direct consequence of the interplay between the nucleophile's basicity and the intricate electronic and steric demands of the transition state.

Influence of Steric Hindrance on Pyridinolysis Rates

The structure of this compound is notable for the presence of two 2,6-dimethylphenyl groups. The four methyl groups in the ortho positions to the phosphate (B84403) core impose substantial steric hindrance around the phosphorus atom. researchgate.netabo.fi This steric shielding significantly influences the accessibility of the electrophilic phosphorus center to the incoming pyridine nucleophile.

This crowded environment can slow down the reaction rate and favor mechanistic pathways that minimize steric repulsion in the transition state. The steric bulk is a key factor contributing to the unusual kinetic behavior observed, including the biphasic free-energy correlations and the potential for unconventional attack geometries.

Transition State Structures and Characterization

The transition state is a fleeting, high-energy configuration along the reaction coordinate that dictates the rate and mechanism of a chemical transformation. For phosphoryl transfer reactions, the structure of the transition state can range from associative (tight, with significant bond formation to the nucleophile) to dissociative (loose, with extensive cleavage of the leaving group bond). nih.govufl.edu

Analysis of Nucleophilic Attack Direction (Frontside vs. Backside)

In nucleophilic substitution reactions, the nucleophile can approach the electrophilic center from two primary directions. A "backside" attack, typical of Sₙ2 reactions, involves the nucleophile approaching from the side opposite to the leaving group, leading to an inversion of stereochemical configuration. libretexts.orglibretexts.org Conversely, a "frontside" attack involves the nucleophile approaching from the same side as the leaving group, which is less common but possible under specific circumstances. acs.orgresearchgate.net

For the pyridinolysis of this compound, the unusual kinetic data, particularly the large positive ρₓ and negative βₓ values observed with weakly basic pyridines, strongly suggest a change in the direction of nucleophilic attack. researchgate.net A frontside attack mechanism is proposed for the weakly basic pyridines. In this scenario, the reaction proceeds through a stepwise mechanism where the rate-limiting step is the departure of the leaving group from an intermediate. researchgate.net The anomalous free-energy correlations are rationalized by this shift from a more conventional backside attack with strongly basic pyridines to a frontside attack with weakly basic ones.

Hydrogen-Bonded Four-Center Type Transition States

A frontside attack mechanism is often facilitated by the formation of a specific transition state geometry. For phosphoryl transfer reactions, a hydrogen-bonded, four-center type transition state has been proposed. researchgate.netnih.gov In this model, the nucleophile and the leaving group are part of a cyclic, four-membered ring structure held together by hydrogen bonds.

In the context of the pyridinolysis of this compound, particularly with the proposed frontside attack for weakly basic pyridines, such a transition state could involve an interaction between the pyridine nitrogen, the phosphorus center, the leaving group (chloride), and potentially a hydrogen atom from an ortho-methyl group or trace water. This organized structure can stabilize the transition state for a frontside attack, providing a lower energy pathway compared to a sterically hindered backside attack.

Trigonal Bipyramidal Pentacoordinate Transition States

In the study of phosphoryl transfer reactions, the geometry of the transition state is a critical determinant of the reaction pathway. For nucleophilic substitution at a phosphorus center, a trigonal bipyramidal (TBP) geometry is a frequently proposed structure for both transition states and transient intermediates. rsc.org In this arrangement, the phosphorus atom is at the center, with three equatorial ligands and two axial ligands.

For reactions of this compound, the specific nature of the transition state can be influenced by the nucleophile. In the case of anilinolysis, a backside nucleophilic attack by aniline on the phosphorus center is proposed. This pathway proceeds through a trigonal bipyramidal pentacoordinate transition state (TS). researchgate.net In this TS, the incoming aniline nucleophile and the departing chloride leaving group would occupy the two axial (apical) positions, which is typical for an associative SN2-like mechanism at phosphorus.

However, the mechanism is not uniform across all reactions. For the pyridinolysis of this compound, the significant steric hindrance from the four ortho-methyl groups on the phenyl rings makes a direct backside attack difficult. fishersci.com Consequently, an alternative ion-pair mechanism has been proposed for reactions with pyridine nucleophiles. fishersci.com This suggests that a stable pentacoordinate intermediate is bypassed in favor of a dissociative-like pathway where P-Cl bond cleavage is more advanced in the transition state. The choice between a concerted backside attack via a TBP transition state and a stepwise ion-pair mechanism is thus highly dependent on the steric bulk of the substrate and the nature of the attacking nucleophile. researchgate.netfishersci.com

Transition State Imbalance

Transition state imbalance is a concept used to describe situations where the development of charge and the formation or breaking of bonds are not synchronized as the reaction proceeds from reactants to products. In the pyridinolysis of this compound with weakly basic pyridines (e.g., 3-Cl-pyridine), evidence of a pronounced transition state imbalance has been observed. fishersci.com

A positive ρX value typically indicates that the reaction is accelerated by electron-withdrawing substituents on the nucleophile, which is counterintuitive as these substituents decrease the nucleophile's basicity and electron-donating power.

A negative βX value suggests that as the basicity of the nucleophile decreases, its reactivity increases, which is again contrary to the expected behavior where stronger bases are better nucleophiles.

Kinetic Isotope Effects in Reaction Mechanism Elucidation

Kinetic isotope effects (KIEs) are a powerful tool for investigating reaction mechanisms by providing insight into bond-making and bond-breaking processes in the rate-determining step.

Secondary Inverse Deuterium Kinetic Isotope Effects (DKIEs)

Secondary inverse DKIEs, where the deuterated reactant reacts faster than the protiated reactant (kH/kD < 1), are often observed when there is an increase in bonding stiffness or steric crowding at the labeled position in the transition state compared to the ground state. koreascience.kr

In the anilinolysis of this compound in dimethyl sulfoxide (DMSO), secondary inverse DKIEs were observed for reactions with deuterated anilines (XC6H4ND2). princeton.edu The values are consistently less than unity across a range of aniline substituents, as detailed in the table below.

| Substituent (X) | kH (x 103 M-1s-1) | kD (x 103 M-1s-1) | kH/kD |

|---|

The observed inverse DKIEs (kH/kD = 0.85 - 0.90) are attributed to the steric hindrance experienced by the two N-D bonds of the aniline nucleophile in the crowded transition state. As the reaction proceeds towards the trigonal bipyramidal transition state, the N-D bonds are brought into close proximity with the bulky 2,6-dimethylphenyl groups, leading to increased vibrational energy and a more sterically congested environment. This effect is more pronounced for the N-H bonds than for the shorter, less polarizable N-D bonds, resulting in a faster reaction rate for the deuterated species. princeton.edu

Primary Normal Deuterium Kinetic Isotope Effects

A primary normal deuterium kinetic isotope effect (kH/kD > 1) is typically observed when a bond to hydrogen (or deuterium) is cleaved in the rate-determining step of a reaction. While this is a common tool in mechanistic studies of phosphoryl transfer, dedicated studies measuring a primary normal DKIE for reactions of this compound specifically are not prominent in the surveyed literature. For other, less sterically hindered, organophosphorus compounds, primary normal DKIEs have been observed in reactions with nucleophiles like deuterated anilines or benzylamines, often suggesting a mechanism where proton abstraction is part of the rate-limiting step, such as in a concerted process involving a hydrogen-bonded, four-center transition state. researchgate.net However, without direct experimental data for this compound, such a mechanism remains speculative for this specific compound.

Steric Effects on Kinetic Isotope Effects

The four ortho-methyl groups on the two phenyl rings of this compound exert a profound steric effect on its reactivity. This steric hindrance dramatically slows the rate of nucleophilic substitution. For instance, the rate of pyridinolysis for this compound is hundreds of times slower than that of the non-methylated analogue, bis(phenyl) chlorophosphate. fishersci.com

Cross-Interaction Constant Analysis (ρXY)

Cross-interaction constant (ρXY) analysis is a mechanistic tool derived from physical organic chemistry that provides detailed information about the structure of a transition state. It is determined by systematically varying substituents on two different parts of the reacting system (e.g., the nucleophile, X, and the leaving group, Y) and measuring the effect on the reaction rate. The sign and magnitude of ρXY can indicate whether the reaction is concerted or stepwise and provide insights into the degree of bond formation and cleavage in the transition state.

For the nucleophilic substitution reactions of this compound, a full cross-interaction analysis involving systematic variation of both the nucleophile and a leaving group has not been reported. However, the components of such an analysis, namely the Hammett (ρX) and Brønsted-type (βX) coefficients for substituent effects in the pyridine nucleophile, have been determined for its pyridinolysis in acetonitrile. fishersci.com

Kinetic Parameters for the Pyridinolysis of this compound

| Nucleophile Group | ρX | βX |

|---|---|---|

| Weakly Basic Pyridines | +5.40 | -0.83 |

Data from reactions with weakly basic pyridines (X = 3-Cl, 3-Ac, 3-CN, 4-CN) at 65.0 °C in MeCN. fishersci.com

The unusual signs of these coefficients (positive ρX and negative βX) provide significant mechanistic insight, as discussed in the context of transition state imbalance (Section 3.3.4). fishersci.com A negative ρXY value is generally indicative of a concerted SN2 mechanism, while a positive value often suggests a stepwise mechanism with rate-limiting bond cleavage. researchgate.net While ρXY itself was not calculated, the positive ρX value for the pyridinolysis of this compound is consistent with a dissociative, stepwise ion-pair mechanism where leaving group departure is advanced at the transition state. fishersci.com

Applications in Advanced Organic Synthesis

Role as a Dehydration Agent in Olefin Synthesis

The reagent facilitates the dehydration of tertiary alcohols to produce highly substituted olefins. This transformation proceeds through the in situ formation of a bulky bis(2,6-xylyl)phosphate ester intermediate, which then undergoes syn-elimination under mild conditions. This method is particularly valuable for the stereocontrolled synthesis of tetrasubstituted acyclic all-carbon olefins, a class of molecules that are challenging to synthesize with high stereopurity using traditional methods. nih.gov

A highly efficient method for synthesizing stereodefined tetrasubstituted acyclic all-carbon olefins has been developed utilizing bis(2,6-dimethylphenyl) chlorophosphate. The process involves the reaction of a stereoenriched tertiary alcohol with the chlorophosphate in the presence of a base, such as N-methylmorpholine (NMM), in a suitable solvent like dichloromethane (B109758) (DCM). This forms a bis(2,6-xylyl)phosphate intermediate which, without isolation, undergoes syn-elimination to yield the desired olefin. nih.gov This approach is tolerant of a wide array of substrates with diverse electronic and steric properties, consistently affording the products in high yields. nih.gov

Table 1: Dehydration of Tertiary Alcohols to Tetrasubstituted Olefins nih.gov

| Entry | Tertiary Alcohol Substrate | Product Olefin | Yield (%) | E/Z Ratio |

| 1 | (2R,3S)-3,4-dimethyl-5-phenylhexan-3-ol | (Z)-3,4-dimethyl-5-phenylhex-3-ene | 91 | >95:5 |

| 2 | (2S,3R)-2,3-diphenylpentan-3-ol | (E)-2,3-diphenylpent-2-ene | 85 | >95:5 |

| 3 | (3R,4S)-3,4-diphenylhexan-3-ol | (E)-3,4-diphenylhex-3-ene (Z-Tamoxifen precursor) | 89 | 3:97 |

| 4 | (2S,3R)-3-(4-methoxyphenyl)-2-phenylbutan-2-ol | (E)-2-(4-methoxyphenyl)-3-phenylbut-2-ene | 92 | >95:5 |

A key feature of this dehydration method is its high degree of stereoselectivity, which stems from a syn-elimination mechanism. The stereochemical information from the starting tertiary alcohol is preserved in the olefin product because the elimination proceeds through a concerted or stepwise pathway where the lifetime of any potential carbocation-phosphate complex is exceedingly short. acs.org The bulky bis(2,6-xylyl)phosphate leaving group dictates the conformation of the transition state, leading to the observed high stereoselectivity. nih.gov In most reported cases, the stereoselectivity exceeds a 95:5 ratio of the desired isomer, providing a reliable synthetic tool for accessing geometrically defined tetrasubstituted olefins. nih.govacs.org

Applications in Phosphorylation Reactions

The reactivity of the P-Cl bond in this compound makes it an effective phosphorylating agent. It is used to introduce a bulky phosphate (B84403) group onto various nucleophiles, including alcohols and the precursors used in oligonucleotide synthesis.

This compound reacts with alcohols to form corresponding phosphate esters. This reaction is useful in the synthesis of various organophosphorus compounds. For instance, it has been used in the preparation of multifunctional flame retardants. In one example, 4,4′-disulfaneyldiphenol was reacted with this compound to produce the corresponding bisphosphate ester. The reaction of 3.3 g (0.013 mol) of the diphenol with 10 g (0.029 mol) of the chlorophosphate yielded 6.3 g of the product, which corresponds to a 58% yield. abo.fi

This chlorophosphate derivative has found a specific and crucial role as a coupling agent in the synthesis of modified oligonucleotides, which are important tools in molecular biology and as potential therapeutics. researchgate.net

This compound, also referred to as (DMP)2CP in some literature, is a highly effective coupling agent for the synthesis of oligonucleoside phosphorodithioates via the H-phosphonothioate method. sci-hub.ru This method involves the coupling of a 5'-O-DMTr-nucleoside 3'-H-phosphonothioate monomer to a support-bound nucleoside. researchgate.netsci-hub.ru

The effectiveness of this compound is attributed to the electron-donating methyl substituents on the phenyl groups. These groups decrease the reactivity of the phosphorochloridate, which in turn enhances the selective O-activation of the H-phosphonothioate monomer, minimizing undesired side reactions at the sulfur atom. sci-hub.ru Following the coupling and assembly of the full oligonucleoside H-phosphonothioate chain, the internucleotidic linkages are sulfurized, typically using elemental sulfur, to form the desired phosphorodithioate (B1214789) backbone. researchgate.net This approach has been used to efficiently synthesize phosphorodithioate octamers. researchgate.netsci-hub.ru

Table 2: Comparison of Coupling Agents in the Synthesis of Dimer TpS2T sci-hub.ru

| Coupling Agent | Abbreviation | Resulting Purity by HPLC |

| Pivaloyl chloride | PivCl | Low |

| Bis(2,4-dichlorophenyl) chlorophosphate | (DCP)2CP | Moderate |

| Diphenyl chlorophosphate | DPCP | Moderate |

| Diethyl chlorophosphate | DECP | High |

| This compound | (DMP)2CP | High |

Specific Use in Oligonucleotide Synthesis

Phosphorylating Agent in Organic Synthesis

This compound serves as a key reagent for introducing a phosphate moiety into organic molecules. This functionality is pivotal in various synthetic transformations.

Synthesis of Organophosphorus Compounds for Specific Applications (e.g., Flame Retardants via related structures)

The quest for effective and environmentally benign flame retardants has led to the development of various organophosphorus compounds. psu.edu this compound has been utilized as a precursor in the synthesis of novel multifunctional flame retardants. These compounds are designed to have a strong synergistic effect in a fire scenario, enhancing the fire resistance of polymers like polypropylene. rsc.org

In a recent study, this compound was reacted with 4,4′-disulfaneyldiphenol to produce tetrakis(2,6-dimethylphenyl) (disulfanediylbis(4,1-phenylene)) bis(phosphate). rsc.org This synthesis demonstrates the utility of the title compound in creating complex organophosphorus molecules with specific, high-value applications. The 2,6-dimethylphenyl groups in these flame retardants contribute to their thermal stability. rsc.org

The general synthetic approach for creating such multifunctional flame retardants involves the reaction of a chlorophosphate with a suitable diol or other nucleophilic species. The reaction between 4,4′-disulfaneyldiphenol and this compound yielded the desired product in 58% yield. rsc.org

Table 1: Synthesis of a Flame Retardant Precursor

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

|---|---|---|---|---|

| 4,4′-disulfaneyldiphenol | This compound | Tetrakis(2,6-dimethylphenyl) (disulfanediylbis(4,1-phenylene)) bis(phosphate) | 58% | rsc.org |

Catalytic Applications and Ligand Development (Structural Motifs)

The structural motifs present in this compound, particularly the 2,6-dimethylphenyl group, are of significant interest in the development of ligands for transition metal catalysis.

Ligand Development in Transition Metal Catalysis Incorporating 2,6-Dimethylphenyl Moieties

The 2,6-dimethylphenyl moiety is a key building block in the design of bulky and electron-rich phosphine (B1218219) ligands. These ligands are crucial for enhancing the efficiency and selectivity of various transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. abo.firesearchgate.net The steric bulk provided by the two methyl groups in the ortho positions of the phenyl ring influences the coordination environment of the metal center, which in turn affects the catalytic activity. abo.fi

Dialkylbiaryl phosphines, which often incorporate substituted phenyl rings like the 2,6-dimethylphenyl group, have been instrumental in advancing cross-coupling reactions. These ligands are known to stabilize the catalytically active metal species and promote key steps in the catalytic cycle, such as oxidative addition and reductive elimination. abo.firesearchgate.net

Application of Bulky Electron-Rich Phosphine Ligands

Bulky and electron-rich phosphine ligands are essential in modern organic synthesis for their ability to facilitate challenging cross-coupling reactions. nih.gov The electronic properties of these ligands, which are influenced by substituents on the aryl rings, play a critical role in their catalytic performance. abo.fi Electron-donating groups, such as the alkyl groups in the 2,6-dimethylphenyl moiety, increase the electron density on the phosphorus atom, which enhances the ligand's ability to stabilize the metal center. abo.fi

The steric hindrance provided by the 2,6-dimethylphenyl groups is particularly beneficial in reactions involving sterically demanding substrates. These bulky ligands can create a specific coordination environment around the metal catalyst that favors the desired reaction pathway and minimizes side reactions. luxembourg-bio.com For example, in Suzuki-Miyaura coupling reactions, bulky phosphine ligands have been shown to be effective for the coupling of aryl chlorides, which are typically less reactive than their bromide or iodide counterparts. mdpi.com Similarly, in Buchwald-Hartwig amination, these ligands enable the coupling of a wide range of amines and aryl halides under milder conditions.

Table 2: Examples of Cross-Coupling Reactions Utilizing Bulky Phosphine Ligands with Related Structural Motifs

| Reaction Type | Ligand Type | Key Structural Feature | Application | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Biaryl Phosphine | Bulky, electron-rich aryl groups | Coupling of aryl chlorides | luxembourg-bio.commdpi.com |

| Buchwald-Hartwig Amination | Dialkylbiaryl Phosphine | Sterically demanding substituents | Coupling of aryl bromides and chlorides | researchgate.net |

Impact of Steric Bulk on Catalytic Efficiency

The efficiency of transition metal catalysts, particularly those based on palladium, is profoundly influenced by the steric and electronic properties of their supporting ligands. Phosphine ligands featuring bulky substituents, such as the 2,6-dimethylphenyl (xylyl) groups, play a crucial role in enhancing catalytic activity for several reasons.

The primary impact of steric bulk is its effect on the coordination sphere of the metal center. Large, bulky ligands promote the formation of low-coordinate, highly reactive catalytic species. For instance, in many palladium-catalyzed cross-coupling reactions, a monoligated L-Pd(0) species is believed to be the active catalyst that enters the catalytic cycle. Bulky phosphines stabilize these crucial intermediates, preventing the formation of less reactive or inactive bis-ligated species. nih.gov

The steric bulk provided by ortho-methyl groups on the phenyl rings, as in the bis(2,6-dimethylphenyl) moiety, creates a "cone" of influence around the phosphorus atom. This steric shielding can also protect the metal center from deactivating pathways, such as the formation of palladium black, thereby increasing the catalyst's stability and lifetime. nih.gov

Role in Cross-Coupling Reactions

Bulky, electron-rich phosphine ligands are instrumental in modern cross-coupling catalysis, enabling reactions that are difficult or impossible with less sterically demanding ligands like triphenylphosphine. The bis(2,6-dimethylphenyl)phosphinyl group represents a classic example of a sterically encumbered moiety that would be highly effective in these transformations.

Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for forming C-C bonds. The use of bulky, electron-rich phosphine ligands is critical, especially for coupling unreactive substrates like aryl chlorides or for synthesizing sterically hindered tetra-ortho-substituted biaryls. libretexts.orgacs.org The steric bulk facilitates the oxidative addition of the aryl halide to the Pd(0) center and promotes the final reductive elimination. nih.govresearchgate.net However, excessive bulk can sometimes promote the undesirable side reaction of protodeboronation, highlighting the need for careful ligand selection. chemrxiv.org

| Ligand Type | Example Ligand | Substrates | Yield (%) | Key Observation |

|---|---|---|---|---|

| Less Bulky | Triphenylphosphine (PPh₃) | Aryl Chloride + Arylboronic Acid | Low to None | Inefficient oxidative addition for challenging substrates. |

| Bulky, Electron-Rich | Generic Dialkylbiaryl Phosphine | Aryl Chloride + Arylboronic Acid | High (>90%) | Facilitates all steps of the catalytic cycle, enabling difficult couplings. nih.gov |

Negishi Coupling: In the Negishi reaction, which couples organozinc reagents with organic halides, the choice of ligand is crucial for success and can even influence the stereochemical outcome of the reaction. wikipedia.orgnih.gov Bulky phosphine ligands are often employed to enhance the reactivity of palladium and nickel catalysts, allowing for the coupling of a wide range of substrates, including those with sp³, sp², and sp hybridized carbon atoms. wikipedia.orgnumberanalytics.com

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. The combination of bulky and electron-rich phosphine ligands can significantly improve the efficiency of Sonogashira couplings. libretexts.org Steric bulk on the ligand can promote the dissociation of the active palladium species and increase the rate of oxidative addition. libretexts.org The ideal steric profile of the ligand can depend on the bulk of the coupling partners themselves, with highly hindered substrates often requiring catalysts with very bulky phosphines. nih.govresearchgate.net

Stille Coupling: The Stille reaction couples organotin compounds with organic halides. The rate of the catalytic cycle is often dependent on the final reductive elimination step. Bulky phosphine ligands are known to accelerate this step through steric pressure, which forces the coupled product to be expelled from the metal's coordination sphere. wikipedia.orglibretexts.org This allows the reaction to proceed efficiently, even with substrates that might otherwise react slowly.

| Ligand Property | Effect on Catalytic Step | Overall Reaction Rate | Reference |

|---|---|---|---|

| Electron-Donating | Favors Oxidative Addition | Increases | wikipedia.org |

| Steric Bulk | Accelerates Reductive Elimination | Increases | wikipedia.orglibretexts.org |

Kumada Coupling: As the first transition-metal-catalyzed cross-coupling reaction, the Kumada coupling joins Grignard reagents with organic halides. The reaction is often catalyzed by nickel or palladium complexes. organic-chemistry.org Phosphine ligands with significant steric bulk and high electron density are effective at promoting both the oxidative addition and the reductive elimination steps, expanding the scope and utility of this foundational reaction. arkat-usa.org

Theoretical and Computational Studies

Quantum Mechanical Investigations of Reaction Mechanisms

Quantum mechanical calculations allow for the detailed exploration of reaction pathways, including the characterization of transient species like transition states. For organophosphorus compounds such as Bis(2,6-dimethylphenyl) Chlorophosphate, these methods can predict the most likely mechanisms of nucleophilic substitution at the phosphorus center.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules and to map out the potential energy surfaces of chemical reactions. DFT calculations are instrumental in locating and characterizing the geometry and energy of transition states, which are critical for determining reaction rates and mechanisms.

For the hydrolysis or alcoholysis of diaryl chlorophosphates, DFT studies can distinguish between associative (ANDN) and dissociative (DN+AN) mechanisms. In an associative pathway, the nucleophile attacks the phosphorus center to form a pentacoordinate intermediate or transition state. In a dissociative pathway, the P-Cl bond cleaves first to form a metaphosphate-like intermediate, which is then attacked by the nucleophile.

Given the significant steric bulk imposed by the two ortho-methyl groups on each phenyl ring of this compound, DFT calculations would be expected to show a high energy barrier for a purely associative mechanism that requires the formation of a crowded pentacoordinate transition state. Instead, theoretical models would likely predict a transition state with significant dissociative character, where the P-Cl bond is substantially elongated, and there is less bond formation to the incoming nucleophile. This is consistent with experimental kinetic studies on the hydrolysis of the closely related Di-2,6-Di-Methylphenyl Phosphate (B84403), which support a mechanism involving P-O bond fission. orientjchem.org

Table 1: Predicted Energetic Profile Features from DFT Calculations for Phosphoryl Transfer

| Feature | Predicted Characteristic for this compound | Rationale |

| Transition State Geometry | Distorted, with elongated P-Cl bond | Steric hindrance from ortho-methyl groups disfavors a compact pentacoordinate structure. |

| Activation Energy (ΔG‡) | Relatively high | Steric hindrance raises the energy of the transition state, slowing the reaction rate. |

| Reaction Mechanism | Concerted, with a dissociative-like (loose) transition state | Avoids the formation of a highly unstable, sterically crowded pentacoordinate intermediate. |

Molecular Orbital (MO) theory provides a complementary perspective to DFT by describing the distribution and energy of electrons in molecular orbitals. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful for understanding chemical reactivity.

For this compound, the LUMO is expected to be centered on the phosphorus atom, specifically associated with the σ* antibonding orbital of the P-Cl bond. This indicates that the phosphorus atom is the primary electrophilic site for nucleophilic attack. The energy of this LUMO would be a key determinant of the compound's reactivity.

MO calculations can also visualize how the ortho-methyl substituents electronically influence the phosphorus center. While their primary effect is steric, they are also weakly electron-donating through hyperconjugation. This slight increase in electron density at the phosphorus atom could potentially modulate the energy of the LUMO, although this electronic effect is generally considered secondary to the powerful steric effects.

Analysis of Electronic and Steric Effects

The reactivity of this compound is a delicate balance of electronic and steric factors, with the latter playing a dominant role due to the compound's unique substitution pattern.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate a compound's structural or physicochemical properties with its biological activity or chemical reactivity. researchgate.net In the context of phosphoryl transfer, a QSAR/QSPR model for a series of substituted diaryl chlorophosphates would aim to predict their reaction rates with a given nucleophile.

A hypothetical QSAR model for this class of compounds would likely include descriptors for both electronic and steric effects.

Electronic Descriptors: Hammett constants (σ) for substituents on the phenyl rings.

Steric Descriptors: Taft steric parameters (Es) or computational descriptors like molar volume or surface area, particularly for the ortho positions.

In such a model, the reactivity of this compound would be predicted to be low, primarily due to the large, negative contribution of the steric descriptors for the four ortho-methyl groups.

The defining feature of this compound is the profound steric hindrance created by the methyl groups at the ortho positions of the phenyl rings. This steric bulk has several critical consequences for its reactivity:

Shielding the Phosphorus Center: The methyl groups form a protective "pocket" around the electrophilic phosphorus atom, physically impeding the approach of nucleophiles. This significantly raises the activation energy for nucleophilic attack.

Forcing a Dissociative Mechanism: As mentioned, the steric clash disfavors the formation of a compact, pentacoordinate transition state typical of an associative SN2-type mechanism. This forces the reaction towards a more dissociative pathway, where the leaving group (chloride) departs partially or fully before the nucleophile is completely bonded.

Influencing Conformational Preferences: The steric strain forces the phenyl rings to twist out of the plane relative to the P-O bonds. This twisting can affect the conjugation of the phenyl rings with the oxygen lone pairs, which in turn can have a minor electronic influence on the phosphorus center.

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models, often using a combination of quantum mechanics and molecular mechanics (QM/MM) or implicit solvation models (like the Polarizable Continuum Model, PCM), can simulate how solvent molecules interact with the reactants and the transition state.

For the reaction of this compound, solvation plays a key role, particularly if the mechanism has dissociative character. The departing chloride anion and the developing positive charge on the phosphorus in a dissociative-like transition state would be heavily stabilized by polar, protic solvents.

Computational models would predict that:

Solvent Shell Structure: Simulations could reveal the specific arrangement of solvent molecules around the bulky reactant and the transition state, highlighting how steric hindrance might limit the number of solvent molecules that can directly participate in stabilizing the transition state.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.